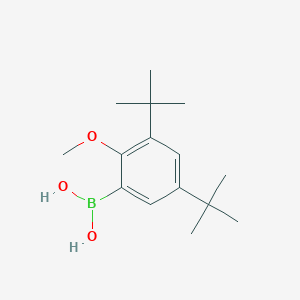

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

説明

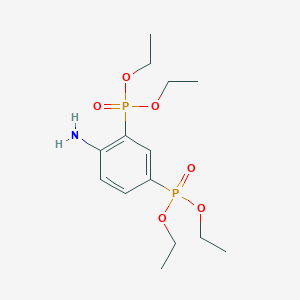

“(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C15H25BO3 . It has a molecular weight of 264.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with two tert-butyl groups, a methoxy group, and a boronic acid group .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis.Physical And Chemical Properties Analysis

The compound has a density of approximately 1.0 g/cm3 . It has a boiling point of 386.4°C at 760 mmHg . The flash point is 187.5°C .科学的研究の応用

Strain-Induced Aryl Migration : A study demonstrated that treatment of certain acenaphthene derivatives with boron trichloride leads to rapid 1,2-aryl migration, a reaction influenced by the strain from the tert-butyl functions (Pritchard et al., 2000).

Complex Formation with Metals : Research on the reactions of 3,5-di-tert-butylcatechol with various metals under oxidizing conditions produced a range of neutral complexes. These were analyzed using NMR spectroscopy and X-ray diffraction, revealing insights into the structures and bonding behaviors of these complexes (Camacho-Camacho et al., 1999).

Catalytic Asymmetric Synthesis : A general route for synthesizing enantioenriched tert-butyl 3,3-diarylpropanoates via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters was developed. This method proved effective for various boronic acids (Paquin et al., 2005).

Extraction-Spectrophotometric Determination : The use of certain boronic acid derivatives for the extraction-spectrophotometric determination of boron was explored. This involved forming a complex with Ethyl Violet and measuring absorbance, showing potential for analytical applications in environmental science (Oshima et al., 1988).

Mononuclear Schiff Base Boron Halides : This research synthesized and characterized a series of mononuclear boron halides, revealing their sensitivity to air and moisture and their ability to dealkylate trimethyl phosphate (Mitra et al., 2006).

Potential Anti-Viral Properties : A study investigated the structural and spectral characteristics of dioxaborole compounds and their potential as antiviral agents against SARS-CoV-2. This highlights the biomedical implications of boron-containing compounds (Çetiner et al., 2021).

特性

IUPAC Name |

(3,5-ditert-butyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9,17-18H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAXJMSJWVZEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C(C)(C)C)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)